Methyl 2-oxooctadecanoate can be sourced from natural fats and oils through chemical synthesis or extraction methods. It falls under the category of keto fatty acids, which are significant due to their biological activities and roles in metabolism. This compound is classified as a lipid, specifically a fatty acid methyl ester, which is notable for its potential applications in pharmaceuticals and as a biochemical probe.
The synthesis of methyl 2-oxooctadecanoate typically involves several methods, including:
The yield and purity of synthesized methyl 2-oxooctadecanoate can vary based on the method used, temperature, reaction time, and purity of starting materials.
Methyl 2-oxooctadecanoate has a linear structure with a carbon chain comprising 18 carbon atoms and a keto group at the second position. The structural representation includes:
InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19(21)22-2/h3-17H2,1-2H3
URZVPVBICGXGEG-UHFFFAOYSA-N
The compound's structure can be visualized with the following SMILES representation: C(CCCCCCCCCCCCCCC)C(C(OC)=O)=O
. This notation indicates the presence of a long hydrocarbon chain with a terminal ester group.
Methyl 2-oxooctadecanoate participates in various chemical reactions typical for fatty acid esters:
These reactions are essential for modifying the compound for specific applications in research or industry.
The mechanism by which methyl 2-oxooctadecanoate exerts its effects largely relates to its interaction with biological membranes and metabolic pathways. The presence of the keto group may influence its behavior in lipid metabolism, potentially affecting energy production pathways.
Methyl 2-oxooctadecanoate exhibits several notable physical properties:
Chemical properties include:
These properties make it suitable for various applications in organic synthesis and biochemical studies.
Methyl 2-oxooctadecanoate has several scientific applications:
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1
CAS No.: 387825-07-2